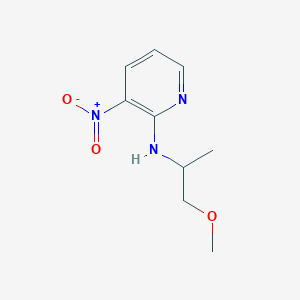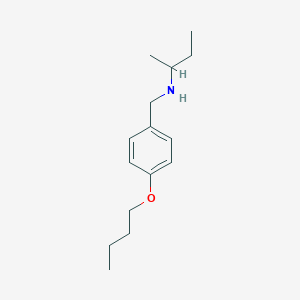![molecular formula C8H10N2O2 B1388435 1,2,3,4-テトラヒドロピロロ[1,2-a]ピラジン-1-カルボン酸 CAS No. 1214086-91-5](/img/structure/B1388435.png)
1,2,3,4-テトラヒドロピロロ[1,2-a]ピラジン-1-カルボン酸
説明
1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazine-1-carboxylic acid is a derivative of pyrrolopyrazine, a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring . Compounds with this scaffold have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Synthesis Analysis
The synthesis of 1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazine derivatives has been achieved through various methods, including cyclization, ring annulation, cycloaddition, and direct C-H arylation . A one-pot synthesis method has also been developed, involving the formation of a domino imine, intramolecular annulation, and an Ugi-azide reaction .Molecular Structure Analysis
The molecular structure of 1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazine-1-carboxylic acid is characterized by a pyrrole ring and a pyrazine ring . The structure has been confirmed by single-crystal X-ray diffraction .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazine-1-carboxylic acid include the formation of a domino imine, intramolecular annulation, and an Ugi-azide reaction .科学的研究の応用
抗菌活性
「1,2,3,4-テトラヒドロピロロ[1,2-a]ピラジン-1-カルボン酸」を含むピロロピラジン誘導体は、顕著な抗菌活性を示しています 。これは、それらが新しい抗菌薬の開発のための潜在的な候補であることを意味します。
抗炎症活性
これらの化合物は、抗炎症作用も示しています 。これは、炎症を特徴とする状態の治療に使用できることを示唆しています。
抗ウイルス活性
ピロロピラジン誘導体は、抗ウイルス活性を示しています 。これは、抗ウイルス療法の開発におけるそれらの潜在的な使用を示しています。
抗真菌活性
これらの化合物は、抗真菌作用を示しています 。これは、真菌感染症の治療におけるそれらの潜在的な使用を示唆しています。
抗酸化活性
ピロロピラジン誘導体は、抗酸化作用を示しています 。これは、酸化ストレスに関連する疾患の予防に使用できることを示唆しています。
抗腫瘍活性
これらの化合物は、抗腫瘍作用を示しています 。これは、がん治療におけるそれらの潜在的な使用を示しています。
キナーゼ阻害活性
ピロロピラジン誘導体は、キナーゼ阻害活性を示しています 。これは、異常なキナーゼ活性に関連する疾患の治療におけるそれらの潜在的な使用を示唆しています。
創薬研究
「1,2,3,4-テトラヒドロピロロ[1,2-a]ピラジン-1-カルボン酸」を含むピロロピラジンの構造は、創薬研究のための魅力的な足場です 。これは、新しい薬物の開発のための出発点として使用できることを意味します。
将来の方向性
Pyrrolopyrazine derivatives, including 1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazine-1-carboxylic acid, are an attractive scaffold for drug discovery research . The synthetic methods and biological activities of these derivatives will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .
作用機序
Target of Action
1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazine-1-carboxylic acid is a derivative of pyrrolopyrazine, a nitrogen-containing heterocyclic compound . Pyrrolopyrazine derivatives have been found to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
It is known that pyrrolopyrazine derivatives interact with their targets to exert their biological activities . For instance, some derivatives have shown more activity on kinase inhibition, which could be a potential mode of action .
Biochemical Pathways
Given the wide range of biological activities exhibited by pyrrolopyrazine derivatives, it can be inferred that multiple pathways could be affected .
Result of Action
Pyrrolopyrazine derivatives have been reported to exhibit antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities , suggesting that the compound could have similar effects.
生化学分析
Biochemical Properties
1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazine-1-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to exhibit antimicrobial, antioxidant, and kinase inhibitory activities . It interacts with enzymes such as hydrolases and oxidoreductases, influencing their activity and stability. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-substrate complex and enhance the catalytic efficiency of the enzymes.
Cellular Effects
1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazine-1-carboxylic acid affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound can modulate the activity of signaling proteins such as kinases and phosphatases, leading to altered phosphorylation states of key regulatory proteins. This modulation can result in changes in gene expression patterns, affecting cellular functions such as proliferation, differentiation, and apoptosis. Additionally, 1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazine-1-carboxylic acid can impact cellular metabolism by altering the activity of metabolic enzymes, leading to changes in metabolite levels and metabolic flux.
Molecular Mechanism
The molecular mechanism of action of 1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazine-1-carboxylic acid involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . This compound can bind to the active sites of enzymes, either inhibiting or activating their catalytic activity. For example, it can inhibit the activity of kinases by competing with ATP for binding to the active site, thereby preventing phosphorylation of target proteins. Additionally, 1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazine-1-carboxylic acid can interact with transcription factors, influencing their ability to bind to DNA and regulate gene expression. These interactions can lead to changes in the expression of genes involved in various cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazine-1-carboxylic acid can change over time due to its stability, degradation, and long-term effects on cellular function . This compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light, heat, or oxidative conditions. Long-term studies have shown that prolonged exposure to 1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazine-1-carboxylic acid can lead to sustained changes in cellular function, such as altered gene expression and metabolic activity. These changes can persist even after the compound is removed, indicating potential long-term effects on cellular homeostasis.
Dosage Effects in Animal Models
The effects of 1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazine-1-carboxylic acid vary with different dosages in animal models . At low doses, this compound can exhibit beneficial effects such as enhanced antimicrobial and antioxidant activity. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological functions. Threshold effects have been observed, where a certain dosage level is required to achieve the desired biological activity without causing toxicity. These findings highlight the importance of optimizing dosage levels to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazine-1-carboxylic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . This compound can be metabolized by enzymes such as cytochrome P450 oxidases, leading to the formation of metabolites that can further participate in biochemical reactions. The interaction with cofactors such as NADH and FAD can influence the redox state of cells, affecting overall metabolic activity. These interactions highlight the role of 1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazine-1-carboxylic acid in maintaining cellular metabolic balance.
Transport and Distribution
The transport and distribution of 1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazine-1-carboxylic acid within cells and tissues involve interactions with transporters and binding proteins . This compound can be transported across cell membranes by specific transporters, such as solute carrier proteins, which facilitate its uptake and distribution within cells. Once inside the cells, it can bind to intracellular proteins, influencing its localization and accumulation. These interactions determine the bioavailability and efficacy of 1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazine-1-carboxylic acid in different cellular compartments.
Subcellular Localization
The subcellular localization of 1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazine-1-carboxylic acid is crucial for its activity and function . This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it can be localized to the mitochondria, where it can influence mitochondrial function and energy production. Additionally, 1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazine-1-carboxylic acid can be targeted to the nucleus, where it can interact with transcription factors and regulate gene expression. These localization patterns are essential for understanding the precise biological roles of this compound.
特性
IUPAC Name |
1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c11-8(12)7-6-2-1-4-10(6)5-3-9-7/h1-2,4,7,9H,3,5H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCOVVOQXWHGWRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C=CC=C2C(N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1214086-91-5 | |
| Record name | 1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[5-(Hydroxymethyl)-2-mercapto-1H-imidazol-1-yl]acetamide](/img/structure/B1388354.png)

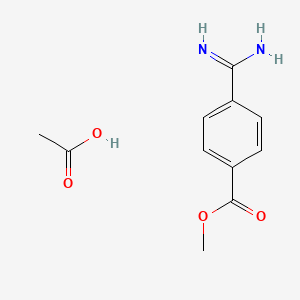
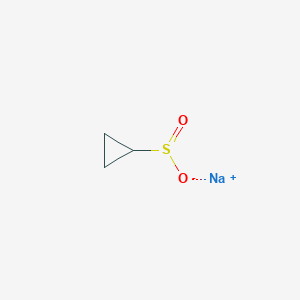
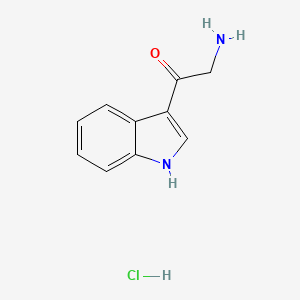


![1-{3-[(tert-butoxycarbonyl)amino]propyl}-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1388365.png)
